METHYL 4-({[3-METHYL-1-(1-NAPHTHYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE
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Overview
Description
Methyl 4-({[3-methyl-1-(1-naphthyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate is a complex organic compound with a unique structure that includes a naphthyl group, a pyrazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({[3-METHYL-1-(1-NAPHTHYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1-(1-naphthyl)-5-oxo-1,5-dihydro-4H-pyrazole-4-carbaldehyde with methyl 4-aminobenzoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-methyl-1-(1-naphthyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-({[3-methyl-1-(1-naphthyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of METHYL 4-({[3-METHYL-1-(1-NAPHTHYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(E)-({[3-(1-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate
- Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate
Uniqueness
Methyl 4-({[3-methyl-1-(1-naphthyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate is unique due to its specific structural features, such as the presence of both a naphthyl group and a pyrazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H19N3O3 |
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Molecular Weight |
385.4g/mol |
IUPAC Name |
methyl 4-[(5-methyl-2-naphthalen-1-yl-3-oxo-1H-pyrazol-4-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C23H19N3O3/c1-15-20(14-24-18-12-10-17(11-13-18)23(28)29-2)22(27)26(25-15)21-9-5-7-16-6-3-4-8-19(16)21/h3-14,25H,1-2H3 |
InChI Key |
QULSZNPZMPHFBD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC3=CC=CC=C32)C=NC4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC3=CC=CC=C32)C=NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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